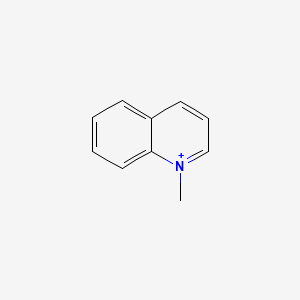

1-Methylquinolinium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQPKEOYPPMVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14729-72-7 (tetrafluoroborate(1-)), 2525-21-5 (chloride), 26197-21-7 (pentaiodide), 3947-76-0 (iodide) | |

| Record name | 1-Methylquinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60176391 | |

| Record name | 1-Methylquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21979-19-1 | |

| Record name | 1-Methylquinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Quaternized Nitrogen Heterocycles

The exploration of nitrogen-containing heterocyclic compounds dates back to the 19th century, with quinoline (B57606) itself being a prominent member. nih.govnih.gov These compounds, recognized for their presence in a wide array of natural products and pharmacologically active substances, laid the groundwork for future investigations. nih.govnih.govmdpi.com The quaternization of the nitrogen atom within these heterocyclic structures, a process that imparts a permanent positive charge, marked a significant evolution in the field. rsc.org This structural modification was found to dramatically alter the chemical reactivity and physical properties of the parent heterocycle, opening up new avenues for research and application. rsc.org The development of synthetic methodologies to create these quaternary salts, such as the reaction of quinolines with alkylating agents like methyl iodide, provided chemists with a toolkit to explore this new chemical space. nih.gov

Significance of 1 Methylquinolinium in Fundamental and Applied Chemical Science

The 1-methylquinolinium moiety is a key structure in a variety of fields, from medicinal chemistry to materials science. Its derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai The positive charge of the this compound ion allows it to interact with biological macromolecules, a property that has been exploited in the design of therapeutic agents and biological stains. ontosight.ai

In the realm of synthetic chemistry, this compound salts serve as versatile precursors and intermediates. They are employed in the synthesis of more complex molecules, including N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs), which are valuable in the chemical industry and are found in many biologically active natural products. sciengine.com Furthermore, the unique electronic properties of the this compound scaffold have led to its use in the development of fluorescent probes and photoredox catalysts. solubilityofthings.comrsc.orgrsc.org For instance, certain this compound derivatives exhibit strong fluorescence, making them useful for applications in cellular imaging and as sensors. solubilityofthings.comlookchem.com

Overarching Methodological Frameworks in Studying N Methylated Quinolines

Direct N-Alkylation Strategies for Quinoline Substrates

The most direct method for synthesizing the this compound cation is through the quaternization of the nitrogen atom in the quinoline ring. This process involves the reaction of quinoline with a suitable methylating agent.

Mechanistic Pathways of Methylating Agent Interaction

The fundamental reaction for the formation of this compound is the N-alkylation of quinoline, a tertiary amine. This transformation typically proceeds through a direct bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. This concerted step involves the simultaneous formation of the new nitrogen-carbon bond and the cleavage of the bond between the methyl group and its leaving group, resulting in the positively charged quaternary ammonium (B1175870) cation.

Common alkylating agents used for this purpose include alkyl triflates, alkyl sulfates, alkyl methanesulfonates, or alkyl tosylates. google.com For instance, dimethyl sulfate (B86663) is a frequently used reagent for the quaternization of quinoline derivatives, often catalyzed by a drop of nitrobenzene. tu-clausthal.de The reaction of quinaldine (B1664567) or picoline methiodides with carbon disulfide in a base-catalyzed reaction is another pathway to create dithioacetic acid derivatives of this compound. nih.gov

An alternative, indirect pathway is the catalytic reductive N-methylation. One such method uses a Pt-SnOₓ/Al₂O₃ catalyst to transform quinolines into N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs) with methanol (B129727) serving as the source for both hydrogen and the methyl group. acs.org This process follows a tandem reaction pathway beginning with the dehydrogenation of methanol, followed by the reduction of the quinoline ring, and finally the N-methylation of the resulting tetrahydroquinoline. acs.org

Optimization of Reaction Conditions and Yields in Quaternization

The efficiency and yield of the quaternization reaction are highly dependent on the chosen reagents and conditions. Factors such as the reactivity of the methylating agent, the solvent, temperature, and reaction time play crucial roles.

Alkylation of quinolines using potent agents like alkyl triflates or sulfates in solvents such as dichloromethane, chloroform, or toluene (B28343) generally proceeds to completion, affording the desired quinolinium salts in high yields. google.com The synthesis of benzo[f]quinoline (B1222042) derivatives involves an initial quaternization step, which can be optimized for maximum yield before subsequent reactions. nih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times for N-alkylation from hours to minutes while maintaining high yields. nih.gov

The choice of the leaving group on the alkylating agent significantly impacts reactivity. A study comparing different sulfonates in the quaternization of a ribofuranoside derivative found that triflates were extremely reactive, leading to a 98% yield of the pyridinium (B92312) salt, though this high reactivity could also lead to side reactions. mdpi.com Tosylates and mesylates were also effective but often required longer reaction times or higher temperatures to achieve comparable yields. mdpi.com For example, the reaction of a tosylate with isoquinoline (B145761) for 9 days yielded the corresponding quaternary salt in 72%, whereas the same reaction with the less reactive quinoline required a significantly longer time. mdpi.com

| Reactant(s) | Alkylating Agent | Solvent/Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline derivatives | Alkyl triflates, sulfates, tosylates | Dichloromethane, Chloroform, or Toluene | Not specified | High | google.com |

| 3-Aryl quinolines | Dimethyl sulfate | Nitrobenzene (catalyst) | Not specified | High | tu-clausthal.de |

| Benzo[f]quinoline | 2-Haloacetyl derivatives | 1,2-Epoxybutane, Microwave, 120°C | 30 min | Not specified | lew.ro |

| Ribofuranoside tosylate + Isoquinoline | - | Acetonitrile (B52724), 70°C | 9 days (216 hours) | 72% | mdpi.com |

| Ribofuranoside mesylate + Pyridine | - | Acetonitrile, 70°C | 14 days | 66% | mdpi.com |

Regioselectivity and Stereoselectivity in Quaternization Reactions

For unsubstituted quinoline, the N-alkylation reaction is inherently regioselective, as there is only one nitrogen atom available for attack. However, in molecules containing multiple nitrogen-containing heterocycles, the relative nucleophilicity and steric accessibility of each nitrogen atom will determine the site of quaternization. For example, isoquinoline is noted to be more reactive than quinoline in quaternization reactions, a difference attributed to its greater basicity and reduced steric hindrance around the nitrogen atom. mdpi.com

Stereoselectivity is generally not a factor in the quaternization of achiral quinolines with achiral methylating agents. The resulting this compound cation is planar with respect to the aromatic ring system. If the quinoline substrate or the alkylating agent contains a chiral center, the reaction may produce diastereomers, but the quaternization step itself does not typically induce new stereocenters unless it is part of an asymmetric catalytic process.

Post-Synthetic Functionalization of the this compound Cation

Once the this compound cation is formed, its reactivity is markedly different from that of its parent quinoline molecule. The presence of the permanent positive charge on the nitrogen atom profoundly influences the electron density of the aromatic ring system, dictating the feasibility and outcome of subsequent functionalization reactions. santiago-lab.comrsc.orgrsc.org

Electrophilic Aromatic Substitution on the Quinolyl Ring System

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org This mechanism relies on the nucleophilic character of the aromatic π-system to attack the incoming electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com

The this compound cation is highly electron-deficient due to the strong electron-withdrawing inductive and resonance effects of the quaternary nitrogen atom. This positive charge severely deactivates the entire ring system towards attack by electrophiles. Consequently, electrophilic aromatic substitution reactions that are common for benzene and other electron-rich or neutral aromatic compounds, such as nitration, halogenation, and Friedel-Crafts reactions, are generally not feasible on the this compound cation under standard conditions. wikipedia.orglibretexts.org Functional groups are typically introduced to the quinoline skeleton prior to the N-alkylation step. mdpi.com Alternative strategies, such as C-H activation of the more reactive quinoline N-oxides, are often employed to achieve functionalization at various positions on the ring before the final molecule is generated. mdpi.comnih.gov

Nucleophilic Additions to the Quinolyl Ring: Scope and Limitations

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound cation makes it highly susceptible to nucleophilic attack. The positive charge is delocalized across the ring, creating electrophilic carbon centers, primarily at the C2 (alpha) and C4 (gamma) positions.

The reaction of various nucleophiles with substituted this compound cations has been studied, revealing important details about the scope and regioselectivity of these additions. researchgate.net The reduction of 3-substituted-1-methylquinolinium cations by 1-benzyl-1,4-dihydronicotinamide, for instance, shows that the kinetically controlled product is the 1,4-dihydroquinoline (B1252258) derivative, indicating a preference for hydride attack at the C4 position. cdnsciencepub.com This contrasts with the kinetically preferred attack at C2 by other nucleophiles like the hydroxide (B78521) ion or in borohydride (B1222165) reductions. cdnsciencepub.com

The addition of the enolate ion of acetone (B3395972) to various 3-substituted this compound cations demonstrates the complexity of regiochemical control. researchgate.net For cations with aminocarbonyl or cyano substituents at the 3-position, the kinetically controlled product is a mixture of the C2 and C4 adducts. researchgate.net However, the C2 adduct can isomerize to the more thermodynamically stable C4 adduct. researchgate.net Conversely, for the 3-bromo-1-methylquinolinium cation, the C2 adduct is favored under both kinetic and thermodynamic control. researchgate.net This highlights that both the nature of the nucleophile and the substituents on the quinolinium ring dictate the final product distribution.

The scope of nucleophiles includes:

Hydroxide ions , which add to form pseudobases.

Carbon nucleophiles , such as enolates and organometallic reagents. researchgate.netcdnsciencepub.com

Hydride donors , leading to dihydroquinolines. cdnsciencepub.com

Alcohols , which can add in photocatalytic reactions. optica.orgnih.gov

Amines , which can be introduced at the 2- and 4-positions to create potent antibacterial agents. nih.gov

| Nucleophile | Quinolinium Substrate | Preferred Position of Attack (Kinetic Control) | Thermodynamic Product | Reference |

|---|---|---|---|---|

| Hydroxide Ion (OH⁻) | 3-W-1-methylquinolinium | C2 | Varies with substituent | researchgate.netcdnsciencepub.com |

| Acetone Enolate | 3-CONH₂ or 3-CN-1-methylquinolinium | C2 and C4 (35:65 mixture) | C4 Adduct | researchgate.net |

| Acetone Enolate | 3-Br-1-methylquinolinium | C2 | C2 Adduct | researchgate.net |

| 1-Benzyl-1,4-dihydronicotinamide (Hydride) | 3-W-1-methylquinolinium | C4 | 1,4-dihydroquinoline | cdnsciencepub.com |

Derivatization of the N-Methyl Group and Counterion Exchange

The modification of the this compound scaffold is a key strategy for altering its physicochemical and biological properties. This can be achieved either by functionalizing the existing N-methyl group or by exchanging the associated counterion. While direct, high-yield functionalization of the N-methyl group presents challenges, counterion exchange is a versatile and widely employed technique.

Derivatization of the N-Methyl Group

Direct synthetic modification of the C-H bonds of the N-methyl group in this compound is not a commonly reported strategy. The protons on the N-methyl group are less acidic compared to those on methyl groups at the 2- (α) or 4- (γ) positions of the quinoline ring, making deprotonation and subsequent reaction difficult.

However, the reactivity of these protons has been demonstrated through isotopic labeling studies. Research has shown that the hydrogens of the N-methyl group can undergo hydrogen-deuterium (H-D) exchange when heated in deuterium (B1214612) oxide (D₂O) under controlled pD conditions. clockss.org This exchange confirms the inherent, albeit limited, reactivity of the N-methyl C-H bonds, which is facilitated by the positive charge on the adjacent nitrogen atom. clockss.org

The reaction proceeds via a base-catalyzed process, where the cationic nature of the quinolinium ring helps to stabilize the partially deprotonated transition state. clockss.org While the N-amino group has been shown to facilitate this exchange more effectively than the N-methyl group, the reaction remains a viable method for selective isotopic labeling of the N-methyl position. clockss.org

| Reaction Type | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| Hydrogen-Deuterium Exchange | N-methyl-quinolinium derivatives, D₂O | Heated in buffered D₂O (pD 3.4-11.7) | N-(trideuteromethyl)quinolinium derivative | Pseudo-first-order kinetics observed. Rate is dependent on pD. clockss.org |

In related systems where the N-alkyl group contains an additional electron-withdrawing substituent (e.g., Q⁺-CH₂-CO₂Me), the increased acidity of the methylene (B1212753) protons allows for easy deprotonation to form quinolinium ylides. These ylides can then participate in various reactions, such as [3+2] dipolar cycloadditions with electron-poor alkenes, to form complex heterocyclic structures. nih.govthieme-connect.com This highlights that activating the N-alkyl group is crucial for achieving broader synthetic utility.

Counterion Exchange

Counterion exchange, or salt metathesis, is a fundamental and frequently used method to modify the properties of this compound salts. wikipedia.org The nature of the anion can significantly influence solubility, crystallinity, and stability. mdpi.comresearchgate.net The primary methods for anion exchange are precipitation-driven metathesis and ion-exchange chromatography.

Salt Metathesis: This technique involves reacting the initial this compound salt with a salt containing the desired new anion. The reaction is driven to completion by the precipitation of a poorly soluble product, which can be either the new this compound salt or an inorganic byproduct (e.g., NaCl). wikipedia.org For instance, the conversion of an iodide salt to a hexafluorophosphate (B91526) salt can be achieved by reacting it with ammonium hexafluorophosphate in a solvent where the resulting PF₆⁻ salt is less soluble. mdpi.com

Ion-Exchange Chromatography: This is a powerful and clean method for anion substitution. A solution of the this compound salt is passed through a column packed with an anion-exchange resin (AER). bio-rad.commdpi.com The resin is pre-loaded with the desired counterion, often by treating its hydroxide (OH⁻) form with an acid or an ammonium salt of the target anion. mdpi.com As the quinolinium salt passes through the column, the original anions are retained by the resin, and the target anions are released, resulting in the desired salt in the eluate. This method is effective for a wide range of anions and can also remove halide impurities. mdpi.com

The following table summarizes various reported counterion exchange reactions for quinolinium salts.

| Initial Anion | Target Anion | Reagents / Method | Solvent | Reference |

|---|---|---|---|---|

| Iodide (I⁻) | Trifluoroacetate (CF₃CO₂⁻) | Exchange against CF₃CO₂⁻ | Trifluoroacetic acid | wikipedia.org |

| Methylsulfate | Hexafluorophosphate (PF₆⁻) | Anion exchange reaction | Acetonitrile | tcichemicals.com |

| Bromide (Br⁻) | Hexafluorophosphate (PF₆⁻) | Salt metathesis with ammonium hexafluorophosphate | Methanol | mdpi.com |

| Tosylate (TsO⁻) | Chloride (Cl⁻) | Reflux in hydrochloric acid solution | Aqueous HCl | sigmaaldrich.com |

| Iodide (I⁻) | Acetate (AcO⁻) | Anion-exchange resin (AER) loaded with acetic acid | Methanol | mdpi.com |

| Halide | Chloride (Cl⁻) | Dissolution in HCl-saturated organic solvent | Acetonitrile, Butanol | nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through the analysis of chemical shifts, coupling constants, and various through-bond and through-space correlations, a complete picture of its covalent framework and spatial arrangement can be assembled.

Multi-Dimensional NMR Techniques for Proton and Carbon-13 Assignments

The complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound is foundational to its structural characterization. While one-dimensional (1D) spectra provide initial information, the significant signal overlap, particularly in the aromatic region of the ¹H spectrum, necessitates the use of two-dimensional (2D) techniques for definitive assignments. mdpi.comncku.edu.twmagritek.com

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to establish direct one-bond correlations between protons and the carbons to which they are attached. magritek.com This allows for the clear identification of C-H pairs. Further connectivity is established using Heteronuclear Multiple Bond Correlation (HMBC), which reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.com For instance, the protons of the N-methyl group show an HMBC correlation to the C2 and C8a carbons, confirming their spatial proximity to the nitrogen-containing ring and the fused ring system, respectively. Homonuclear correlation spectroscopy (COSY) is employed to identify proton-proton (¹H-¹H) coupling networks within the quinoline ring system, establishing the connectivity of adjacent protons.

The positive charge on the quaternized nitrogen atom significantly influences the electronic environment of the molecule. This results in a pronounced downfield shift for the protons and carbons in the pyridinium ring (especially H2, H4, and the N-methyl protons) compared to neutral quinoline. researchgate.net The N-methyl protons typically appear as a sharp singlet, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Cation (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~4.6 | ~48 |

| C2 | ~9.4 | ~148 |

| C3 | ~8.1 | ~122 |

| C4 | ~9.2 | ~149 |

| C4a | - | ~128 |

| C5 | ~8.2 | ~130 |

| C6 | ~8.0 | ~130 |

| C7 | ~8.4 | ~136 |

| C8 | ~8.5 | ~119 |

| C8a | - | ~137 |

Note: The values presented are approximate and can vary based on the specific counter-ion and experimental conditions. The assignments are based on established principles of NMR spectroscopy and data from related quinolinium compounds.

Heteronuclear NMR (e.g., Nitrogen-15) for Quaternized Nitrogen Centers

Direct detection of the nitrogen-15 (B135050) (¹⁵N) nucleus offers invaluable insight into the electronic environment of the quaternized nitrogen center. However, ¹⁵N NMR spectroscopy is often challenging due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. researchgate.netnih.gov

To overcome these limitations, indirect detection methods like ¹H-¹⁵N HMBC are typically employed. researchgate.net These experiments detect the ¹⁵N chemical shift through its long-range coupling to nearby protons, most notably the N-methyl protons and the H2 proton. This provides the ¹⁵N chemical shift value without requiring direct, time-consuming ¹⁵N acquisition. researchgate.net

The chemical shift of the quaternized nitrogen in this compound is expected to be in the range of approximately 160-260 ppm (referenced to liquid ammonia), which is characteristic of pyridine-like nitrogen atoms in a positively charged environment. nih.gov This value is sensitive to the solvent and the nature of the counter-ion, reflecting the degree of ion pairing and specific intermolecular interactions at the nitrogen center.

Investigation of Solution-State Conformations and Dynamics

NMR relaxation studies provide powerful insights into the molecular motion and dynamics of this compound in solution. Measurements of the spin-lattice (T₁) and spin-spin (T₂) relaxation times for both ¹H and ¹³C nuclei can be used to determine rotational correlation times, which describe the tumbling rate of the molecule in a given solvent. thermofisher.com

Differences in relaxation times across the molecule can indicate anisotropic motion; for example, the quinolinium ring system may tumble as a rigid disk, while the N-methyl group exhibits faster, independent rotation around its C-N bond. The Nuclear Overhauser Effect (NOE) can also be used to probe through-space proximities between protons, which helps to confirm assignments and provides information about the preferred solution-state conformation. For a largely planar and rigid molecule like this compound, NOE studies primarily confirm the assignments derived from through-bond correlation experiments. The dynamics of the molecule can be influenced by factors such as solvent viscosity, temperature, and the nature of the counter-ion, which can affect ion-pairing and aggregation phenomena. thermofisher.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are complementary and provide a detailed "fingerprint" of the molecule, allowing for the identification of functional groups and offering insights into molecular structure, symmetry, and bonding. mdpi.comnih.gov

Analysis of Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to specific vibrational modes of the molecule. The key functional groups and their characteristic vibrations include:

Aromatic C-H Stretching: These vibrations typically occur in the 3000–3100 cm⁻¹ region. jyoungpharm.org

Aliphatic C-H Stretching: The symmetric and asymmetric stretching modes of the N-methyl group are found in the 2850–3000 cm⁻¹ range.

C=C and C=N Ring Stretching: The stretching vibrations of the aromatic quinoline framework appear as a series of sharp, strong bands in the 1400–1650 cm⁻¹ region. These are often highly characteristic and can be sensitive to substitution and the electronic environment. capes.gov.br

C-H In-Plane and Out-of-Plane Bending: The in-plane bending (scissoring, rocking) and out-of-plane bending (wagging, twisting) modes of the aromatic and methyl C-H bonds occur in the fingerprint region (below 1400 cm⁻¹). The out-of-plane bending modes, particularly, can be strong in the IR spectrum and are useful for confirming the substitution pattern. jyoungpharm.org

The quaternization of the nitrogen atom induces shifts in the vibrational frequencies of the quinoline ring compared to its neutral counterpart, reflecting the changes in bond strengths and electronic distribution.

Table 2: Selected Characteristic Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique(s) |

| 3100 - 3000 | Aromatic C-H Stretching (ν_CH) | IR, Raman |

| 3000 - 2850 | Aliphatic C-H Stretching (ν_CH₃) | IR, Raman |

| 1650 - 1500 | Aromatic Ring Stretching (ν_C=C, ν_C=N) | IR, Raman |

| 1500 - 1400 | Methyl C-H Asymmetric/Symmetric Bending (δ_CH₃) | IR, Raman |

| 1200 - 1000 | Aromatic C-H In-Plane Bending (β_CH) | IR, Raman |

| 900 - 700 | Aromatic C-H Out-of-Plane Bending (γ_CH) | IR |

Note: These are general ranges for the assigned vibrational modes. Specific peak positions can vary with the physical state (solid/solution) and counter-ion.

Conformational Analysis and Intermolecular Interactions in Solid and Solution States

Vibrational spectroscopy is particularly sensitive to the local environment of the molecule, making it an excellent tool for studying conformational changes and intermolecular interactions. For a rigid molecule like this compound, significant conformational isomerism is not expected. However, comparing the spectra in the solid state (e.g., KBr pellet for IR, or crystalline powder for Raman) with those in solution reveals subtle but important differences.

In the solid state, the crystal packing forces and specific ion-pairing interactions can lead to peak splitting or shifting compared to the solution phase, where the molecule is solvated and has greater motional freedom. For example, weak hydrogen bonds between the aromatic C-H donors of the cation and the halide anion (e.g., C-H···I⁻) can be observed in the crystalline state. These interactions can cause a slight perturbation of the C-H stretching and bending frequencies.

The choice of solvent can also influence the vibrational spectrum in the solution state. Solvents with different polarities can affect the degree of ion pairing between the this compound cation and its counter-ion, leading to shifts in the vibrational frequencies associated with the bonds most affected by the electrostatic interaction, particularly those within the positively charged pyridinium ring. Therefore, a comparative analysis of the vibrational spectra under different conditions provides a detailed picture of the intermolecular forces governing the supramolecular assembly of this compound species.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides profound insights into the molecular orbital energies and photophysical behaviors of the this compound cation. As a heteroaromatic system, its electronic structure is characterized by a series of π and σ molecular orbitals, as well as non-bonding orbitals associated with the nitrogen atom, leading to a rich spectroscopic profile.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Behavior

The this compound cation possesses a quinoline core, which acts as a chromophore, absorbing light in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption of UV radiation promotes electrons from lower-energy occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher-energy unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). youtube.com

The UV-Vis spectrum of the this compound cation is dominated by intense absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the delocalized aromatic system. The N-alkylation of the quinoline ring is known to cause a bathochromic (red) shift in the absorption maximum compared to the parent quinoline molecule. This is because the quaternization of the nitrogen atom lowers the energy of the LUMO, reducing the HOMO-LUMO gap. For N-alkyl quinolinium derivatives, these strong absorptions are typically observed above 200 nm and can extend into the 300-400 nm range.

The primary electronic transitions observed for the this compound chromophore are:

π → π* Transitions: These are high-intensity absorptions characteristic of the aromatic system. Multiple π → π* bands are often present, corresponding to transitions to different excited singlet states (S₁, S₂, etc.).

n → π* Transitions: These transitions, involving the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital, are also possible. However, in the this compound cation, the nitrogen lone pair is involved in the quaternization, which significantly lowers its energy and makes this transition less prominent compared to neutral quinoline.

The specific absorption maxima (λmax) can be influenced by the solvent and the counter-ion, but the general pattern remains consistent. The extended π-system of the quinolinium ring is the primary determinant of its chromophoric behavior. researchgate.netresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Quinolinium Derivatives This table illustrates typical absorption maxima for related chromophores, providing context for the electronic behavior of the this compound cation.

| Compound Type | Solvent | λmax (nm) | Transition Type |

| Quinolinium Derivative | Acetonitrile | ~320-350 | π → π |

| Quinolinium Derivative | Ethanol | ~325-360 | π → π |

| Substituted Quinolinium | Various | >400 | Intramolecular Charge Transfer (ICT) |

Note: The specific λmax for the unsubstituted this compound cation can vary. The data presented are illustrative of the general absorption region for this class of compounds.

Fluorescence and Phosphorescence Studies for Excited State Dynamics and Photophysical Pathways

Upon absorption of a photon, the this compound cation is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical properties, including fluorescence and phosphorescence.

Fluorescence: The this compound cation (MQ⁺) is known to be fluorescent, a property common to many quinoline derivatives. Fluorescence is the emission of a photon as the molecule relaxes from its lowest excited singlet state (S₁) back to the ground state (S₀). This process is typically rapid, with fluorescence lifetimes often in the nanosecond range. thermofisher.commdpi.com

However, the fluorescence of MQ⁺ is highly sensitive to its environment. Studies have shown that its fluorescence is efficiently quenched by hydroxy compounds like water and alcohols, even when they are present in small amounts in a non-quenching solvent like acetonitrile. rsc.org This quenching is not a simple collisional process but involves the formation of an intermediate emissive exciplex (an excited-state complex) between the excited quinolinium cation (MQ⁺*) and a quencher molecule (e.g., ROH). rsc.org

The quenching mechanism is proposed to be a concerted photoinduced proton-coupled electron transfer (PCET). rsc.org In this process, a complex of the excited quinolinium with a hydrogen-bonded pair of quencher molecules facilitates electron transfer. One hydroxy molecule donates an electron to the photoexcited quinolinium, while simultaneously donating a proton to the second H-bonded hydroxy molecule. rsc.org This cooperative action enhances the reducing power of the quencher pair, leading to efficient fluorescence quenching. At higher concentrations of the quencher, such as in pure water, the quenching effect can be modified as larger aggregates of the quencher become less effective in the PCET process. rsc.org

While the intrinsic fluorescence quantum yield of unsubstituted this compound is modest and highly dependent on the solvent, derivatives can be highly fluorescent. For example, 7-amino-1-methylquinolinium fluorophores exhibit high fluorescence quantum yields (in the range of 0.7–0.8) and long fluorescence lifetimes (12–13 ns), making them suitable for advanced applications like fluorescence lifetime imaging. amu.edu.pl

Phosphorescence: Phosphorescence is emission from an excited triplet state (T₁) to the ground singlet state (S₀). This process is spin-forbidden, resulting in much longer lifetimes than fluorescence. For phosphorescence to occur, the molecule in the excited singlet state (S₁) must first undergo intersystem crossing (ISC) to the triplet state (T₁). While phosphorescence is a potential deactivation pathway for aromatic systems, the fluorescence and dynamic quenching pathways in this compound are often dominant, especially in solution at room temperature. The efficiency of ISC and subsequent phosphorescence can be enhanced in the presence of heavy atoms (like the iodide counter-ion) or in rigid matrices at low temperatures.

Solvatochromism and Environmental Effects on Spectroscopic Signatures

Solvatochromism is the phenomenon where the position of a compound's absorption or emission band changes with the polarity of the solvent. This effect provides valuable information about the difference in polarity between the ground and excited states of the molecule.

For the this compound cation, the electronic transitions are sensitive to the solvent environment. The interaction of the cation with polar solvent molecules can stabilize both the ground and excited states, but often to different extents.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a lower energy transition and a red shift (shift to longer wavelengths) in the absorption spectrum.

Negative Solvatochromism (Blue Shift): If the ground state is more polar or has a stronger interaction with the solvent than the excited state, an increase in solvent polarity will preferentially stabilize the ground state. This increases the energy gap for the transition, resulting in a blue shift (shift to shorter wavelengths).

Studies on derivatives of this compound, particularly those with electron-donating groups that create a strong intramolecular charge-transfer (ICT) character, have demonstrated pronounced negative solvatochromism. rsc.org For these zwitterionic species, the highly polar ground state is significantly stabilized by polar, protic solvents through dipole-dipole interactions and hydrogen bonding. Upon excitation, the charge distribution changes, leading to an excited state that is less stabilized by the solvent. This results in a notable blue shift in the absorption maximum as solvent polarity increases. rsc.orgias.ac.in The same principles apply to the unsubstituted this compound cation, where solvent polarity and hydrogen-bonding capability can influence the energy of its π → π* transitions.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of molecular formulas and the elucidation of chemical structures. For the this compound cation, HRMS provides unambiguous confirmation of its elemental composition by measuring its mass with very high accuracy.

The molecular formula of the this compound cation is C₁₀H₁₀N⁺. Using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N), its calculated exact mass is 144.0813 Da. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the parts-per-million (ppm) range, allowing for confident differentiation from other ions with the same nominal mass but different elemental compositions.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) reveals the structural integrity of the cation through controlled fragmentation. wikipedia.org In a typical MS/MS experiment, the this compound parent ion (m/z 144.08) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint. libretexts.orglibretexts.org

The fragmentation of N-methylated isoquinoline alkaloids, which are structurally related to this compound, provides a model for its expected behavior. nih.gov Key fragmentation pathways include:

Loss of a Methyl Radical: A common fragmentation for N-methylated quaternary amines is the loss of the methyl group as a radical (•CH₃), leading to a fragment ion corresponding to the neutral quinoline molecule. However, since the charge is on the nitrogen, this direct loss is less common than fragmentation of the ring itself.

Loss of HCN: A characteristic fragmentation of quinoline and isoquinoline rings is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to a stable indenyl-type cation.

Loss of Acetylene (B1199291): The cleavage of the benzene portion of the ring can lead to the loss of acetylene (C₂H₂).

A proposed primary fragmentation pathway for the this compound cation would involve the loss of a methyl radical followed by rearrangement or further fragmentation. The stability of the aromatic ring means that significant energy is required for fragmentation, often leading to a relatively simple spectrum dominated by the parent ion and a few characteristic fragments.

Table 2: Predicted HRMS Fragmentation of this compound Cation (C₁₀H₁₀N⁺)

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Proposed Fragment Structure |

| 144.0813 | 129.0578 | CH₃• (15.0235) | Quinoline cation radical (after rearrangement) |

| 144.0813 | 117.0653 | HCN (27.0109) | Indenyl cation (C₉H₇⁺) |

| 144.0813 | 116.0578 | H₂CN• (28.0187) | C₉H₈⁺• cation radical |

X-ray Diffraction Analysis of this compound Salts

X-ray diffraction provides definitive information on the three-dimensional structure of crystalline solids at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.

Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) has been used to elucidate the structure of salts containing the this compound cation. These studies confirm the planar nature of the quinolinium ring system and provide precise measurements of its geometry. The structure of a substituted derivative, 8-hydroxy-1-methylquinolinium iodide monohydrate, offers detailed insight into the core structure of the cation. amu.edu.pl

In the crystal lattice, the this compound cation is planar, as expected for an aromatic system. The C-N bond lengths within the ring are typically shorter than a C-N single bond, indicating delocalization of the π-electrons. The bond lengths and angles within the fused rings are consistent with those of other aromatic heterocyclic compounds. amu.edu.plnih.gov

Crystal Packing: The arrangement of ions in the crystal lattice is governed by electrostatic interactions, hydrogen bonding, and van der Waals forces. In salts of this compound, the packing is often characterized by stacking of the planar quinolinium cations. These stacked arrangements are electrostatically favorable, with the cations often related by a center of inversion, which orients their dipole moments in an antiparallel fashion. amu.edu.pl The interplanar distance between stacked rings is typically around 3.4–3.5 Å, indicative of significant π-π stacking interactions.

The counter-anions (e.g., iodide, I⁻, or perchlorate (B79767), ClO₄⁻) and any solvent molecules of crystallization (e.g., H₂O) are situated between these stacks and are involved in hydrogen bonding if hydrogen bond donors are present on the cation or in the solvent. amu.edu.plias.ac.in For instance, in the structure of 8-hydroxy-1-methylquinolinium iodide monohydrate, the iodide anions and water molecules form an extensive hydrogen-bonding network with the hydroxyl group of the cation. amu.edu.pl

Table 3: Selected Crystallographic Data for 8-Hydroxy-1-methylquinolinium Iodide This table provides representative bond lengths and angles for the core quinolinium structure, derived from a closely related derivative. amu.edu.pl

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | N(1)–C(2) | 1.337(9) |

| N(1)–C(9) | 1.385(8) | |

| N(1)–C(11) (methyl) | 1.48(1) | |

| C(2)–C(3) | 1.40(1) | |

| C(9)–C(10) | 1.416(9) | |

| **Bond Angles (°) ** | C(2)–N(1)–C(9) | 120.9(6) |

| C(2)–N(1)–C(11) | 119.8(7) | |

| C(9)–N(1)–C(11) | 119.3(6) | |

| Intermolecular Feature | Interplanar Stacking Distance | ~3.49 Å |

Data from the crystal structure of 8-hydroxy-1-methylquinolinium iodide monohydrate. amu.edu.pl

Polymorphism and Solid-State Structural Arrangements

The solid-state structure of this compound species is dictated by a complex interplay of factors including the nature of the counter-ion, the presence of solvent molecules, and the intrinsic tendency of the planar cationic moiety to engage in various non-covalent interactions. These factors collectively determine the crystal packing and can give rise to polymorphism, the existence of multiple crystalline forms of the same compound. While detailed studies on the polymorphism of the parent this compound cation are not extensively documented in the surveyed literature, analysis of closely related derivatives provides significant insight into the expected structural arrangements.

The phenomenon of polymorphism is critical in the context of materials science and pharmaceuticals, as different polymorphs of a substance can exhibit distinct physical properties such as solubility, melting point, and stability. For this compound salts, variations in crystal packing can influence their properties and applications.

A significant body of research on related compounds, such as 1-ethyl-2-methylquinolinium (B372601) iodide, offers a blueprint for the likely solid-state arrangement of this compound salts. The crystal structure of 1-ethyl-2-methylquinolinium iodide has been determined by three-dimensional X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. oup.com The fundamental structural motif consists of planar 1-ethyl-2-methylquinolinium cations and iodide anions.

The cations are organized into stacks that are approximately parallel to the a-plane, forming continuous columns along the a-axis. Within these columns, the interplanar spacing between the cationic rings alternates between 3.4 Å and 3.6 Å. oup.com This type of stacking is a common feature for planar aromatic systems and is driven by a combination of van der Waals forces and π-π stacking interactions. The iodide anions occupy the spaces between these columns, interacting with the ethyl groups of the cations. oup.com The closest contact distance observed between an iodide anion and the carbon atoms of the quinolinium ring is 3.93 Å. oup.com

The influence of substituents and counter-ions on the crystal packing is further illustrated by the structure of 8-hydroxy-1-methylquinolinium iodide monohydrate. In its crystalline state, the iodide anion is engaged in hydrogen bonding with the water molecule, which, in turn, is hydrogen-bonded to the 8-hydroxy group of the quinolinium ring, leading to the formation of a symmetric dimer. amu.edu.pl This highlights the crucial role that hydrogen bonding can play in directing the supramolecular assembly in the solid state.

The solid-state packing of this compound species is therefore a result of the energetic balance between various intermolecular forces. These include:

π-π Stacking: The planar aromatic rings of the this compound cations tend to stack in a parallel-displaced or T-shaped manner to maximize attractive π-π interactions.

Hydrogen Bonding: The presence of hydrogen bond donors or acceptors on the quinolinium ring or the counter-ion can lead to the formation of specific and directional hydrogen bonds, significantly influencing the crystal packing. The inclusion of solvent molecules, particularly water, can introduce additional hydrogen bonding networks.

The potential for polymorphism in this compound salts arises from the possibility of these interactions leading to different, yet energetically similar, crystal packing arrangements. Factors such as the solvent used for crystallization, temperature, and pressure can influence which polymorphic form is obtained.

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | 1-Ethyl-2-methylquinolinium Iodide oup.com |

| Chemical Formula | (C₁₂H₁₄N)⁺·I⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.187 ± 0.002 |

| b (Å) | 15.914 ± 0.002 |

| c (Å) | 10.331 ± 0.002 |

| β (°) | 94.67 ± 0.01 |

| Formula Units per Unit Cell (Z) | 4 |

Reactivity Profiles and Reaction Mechanisms of 1 Methylquinolinium Derivatives

Nucleophilic Reactivity on the Quinolyl Ring System

The electron-deficient nature of the 1-methylquinolinium cation makes it a prime target for nucleophilic attack. This reactivity is central to many of its synthetic applications and has been extensively studied to understand the factors governing the reaction pathways and product distributions.

The reduction of this compound ions by hydride-donating reagents is a well-established method for the synthesis of dihydroquinolines. The regioselectivity of this addition is highly dependent on the nature of the hydride source. For instance, thermal reduction of the this compound ion with tributyltin hydride proceeds via a polar mechanism to selectively yield 1-methyl-1,2-dihydroquinoline. rsc.org Similarly, lithium aluminum hydride reduction of the this compound cation and its 3-bromo derivative also results in clean formation of the corresponding 1,2-dihydroquinolines. cdnsciencepub.com This preference for attack at the C-2 position is also observed in borohydride (B1222165) reductions. cdnsciencepub.com

In contrast, the addition of organometallic reagents such as Grignard reagents and dialkyl cadmium compounds to quinolinium cations typically occurs specifically at the C-2 position. cdnsciencepub.com However, the outcome can be influenced by the reaction conditions and the specific organometallic reagent used. For example, Gilman reagents (lithium dialkylcuprates) are known to favor 1,4-addition to α,β-unsaturated carbonyl compounds, a reactivity pattern that can be relevant to substituted quinolinium systems. libretexts.orgmasterorganicchemistry.com

In aqueous solutions, this compound cations can undergo covalent hydration, a process involving the addition of a water molecule to the electron-deficient ring system to form a neutral pseudo-base. cdnsciencepub.com This is an equilibrium process, and the position of the equilibrium is influenced by the pH of the solution and the nature of any substituents on the quinoline (B57606) ring. cdnsciencepub.comresearchgate.net The formation of the pseudo-base involves the attack of a hydroxide (B78521) ion on the quinolinium cation. cdnsciencepub.comresearchgate.net

The structure of the resulting pseudo-base can be either the 1,2-dihydro-2-hydroxy-1-methylquinoline or the 1,4-dihydro-4-hydroxy-1-methylquinoline isomer. cdnsciencepub.comresearchgate.net The relative stability of these isomers and the kinetics of their formation and interconversion are key aspects of the chemistry of this compound in aqueous media. cdnsciencepub.comresearchgate.net For the unsubstituted this compound cation, it is predicted that the C-2 pseudo-base is both the kinetically and thermodynamically favored species. cdnsciencepub.com

The regioselectivity of nucleophilic attack on the this compound ring system, specifically the competition between attack at the C-2 and C-4 positions, is a critical and extensively studied aspect of its reactivity. cdnsciencepub.comcdnsciencepub.comresearchgate.netcdnsciencepub.com A variety of factors influence whether a nucleophile will add to the C-2 or C-4 position, including the nature of the nucleophile, the substituents on the quinolinium ring, and whether the reaction is under kinetic or thermodynamic control. cdnsciencepub.comcdnsciencepub.com

For the this compound cation itself, hydroxide ion and complex metal hydrides like borohydride show a kinetic preference for attack at the C-2 position. cdnsciencepub.com However, for 3-substituted this compound cations, the situation is more complex. With electron-withdrawing substituents at the 3-position, such as -CONH₂, -CO₂CH₃, -CN, and -NO₂, the C-4 pseudo-base is the thermodynamically more stable product, even though the C-2 adduct is formed faster (kinetic control). cdnsciencepub.comresearchgate.net In contrast, when the substituent at the 3-position is hydrogen or bromine, the C-2 pseudo-base is the predominant species at equilibrium. cdnsciencepub.com

The nature of the nucleophile also plays a significant role. For instance, the enolate ion of acetone (B3395972) shows a greater preference for C-4 attack over C-2 attack on 3-substituted this compound cations compared to the hydroxide ion. cdnsciencepub.com Dihydronicotinamide reductions also exhibit a kinetic preference for C-4 attack. cdnsciencepub.com This suggests that "softer" nucleophiles may favor C-4 addition, while "harder" nucleophiles prefer the C-2 position. cdnsciencepub.com

| Nucleophile | Substituent at C-3 | Kinetic Product | Thermodynamic Product | Reference |

|---|---|---|---|---|

| Hydroxide Ion (OH⁻) | H | C-2 Adduct | C-2 Adduct | cdnsciencepub.com |

| Hydroxide Ion (OH⁻) | Br | C-2 Adduct | C-2 Adduct | cdnsciencepub.com |

| Hydroxide Ion (OH⁻) | CONH₂ | C-2 Adduct | C-4 Adduct | cdnsciencepub.com |

| Hydroxide Ion (OH⁻) | CN | C-2 Adduct | C-4 Adduct | cdnsciencepub.com |

| Hydroxide Ion (OH⁻) | NO₂ | C-2 Adduct | C-4 Adduct | researchgate.net |

| Acetone Enolate | CONH₂ | 35:65 (C-2:C-4) | C-4 Adduct | cdnsciencepub.com |

| Acetone Enolate | CN | 35:65 (C-2:C-4) | C-4 Adduct | cdnsciencepub.com |

| 1-Benzyl-1,4-dihydronicotinamide | H | C-4 Adduct | - | cdnsciencepub.com |

| Tributyltin Hydride (Thermal) | H | C-2 Adduct | - | rsc.org |

Electrophilic and Radical Reactivity Pathways

While the this compound cation is inherently electron-poor and thus primarily reactive towards nucleophiles, its derivatives can participate in electrophilic and radical reactions. For example, derivatives with electron-donating groups on the carbocyclic ring can undergo electrophilic aromatic substitution. evitachem.com

Radical reactions of quinolinium cations are also known. Alkyl radicals have been observed to add to both the C-2 and C-4 positions with roughly equal reactivity. cdnsciencepub.com Sodium amalgam reduction of the this compound cation, which is believed to proceed through radical intermediates, yields the 1,4-dihydro derivative. cdnsciencepub.com

Photochemical Reactions of this compound Cations

The photochemical behavior of this compound cations is a significant area of study, with photoinduced electron transfer (PET) being a key process. rsc.orgacs.org Upon absorption of light, the this compound cation is promoted to an excited state, which is a much stronger oxidant than the ground state. acs.org This excited state can accept an electron from a suitable donor, initiating a cascade of radical reactions. acs.org

The photoreduction of this compound ion derivatives by reagents such as tributyltin hydride and tris(trimethylsilyl)silane (B43935) proceeds via photoinduced electron transfer from the metal hydrides to the singlet excited state of the quinolinium ion. rsc.orgrsc.org This process generates a quinolinyl radical and the corresponding radical cation of the donor. acs.org A key feature of these photochemical reductions is that they exclusively yield the 1,4-dihydroquinoline (B1252258) products, in stark contrast to the thermal reductions which give the 1,2-dihydro isomers. rsc.orgrsc.org

The mechanism involves the initial PET to form a radical ion pair. This is followed by radical coupling between the quinolinyl radical and the radical derived from the donor, in competition with back electron transfer to the ground state. acs.org Laser flash photolysis studies have provided direct evidence for the transient radical species generated in these reactions. acs.org

The efficiency of PET and the subsequent product formation can be influenced by various factors, including the solvent and the presence of other species. For example, DNA has been shown to accelerate photoinduced electron transfer from the excited state of Ru(bpy)₃²⁺ to the this compound ion. nih.gov In another example, the photocatalytic alkoxylation of benzene (B151609) with alcohols can be initiated by photoinduced electron transfer from benzene to the singlet excited state of 3-cyano-1-methylquinolinium ion. optica.org This generates the benzene radical cation, which then undergoes nucleophilic attack by the alcohol. optica.org

| Reactant(s) | Reaction Type | Key Intermediate(s) | Product(s) | Reference |

|---|---|---|---|---|

| This compound ion, Tributyltin Hydride | Photoreduction via PET | 1-Methylquinolinyl radical, Tributyltin radical | 1-Methyl-1,4-dihydroquinoline | rsc.orgrsc.org |

| This compound ion, Tris(trimethylsilyl)silane | Photoreduction via PET | 1-Methylquinolinyl radical, Tris(trimethylsilyl)silyl radical | 1-Methyl-1,4-dihydroquinoline | rsc.org |

| 3-Cyano-1-methylquinolinium ion, Benzene, Alcohol | Photocatalytic Alkoxylation via PET | Benzene radical cation, 1-Methylquinolinyl radical | Alkoxybenzene | optica.org |

| This compound ion, Ru(bpy)₃²⁺ (excited state), DNA | Accelerated PET | 1-Methylquinolinyl radical | - | nih.gov |

Photocyclization and Photoinduced Rearrangement Reactions

The this compound scaffold exhibits notable reactivity under photochemical conditions, leading to various cyclization and rearrangement products. These reactions are typically initiated by photoinduced electron transfer (PET), where the excited state of the this compound derivative acts as a potent oxidant.

A key example is the photocatalytic cyclization of 3-phenyl-1-propanol (B195566) to chroman, facilitated by the 3-cyano-1-methylquinolinium ion (QuCN⁺). rsc.org In this process, the excited state of QuCN⁺ abstracts an electron from 3-phenyl-1-propanol, generating the radical cation of the alcohol. The subsequent intramolecular attack of the tethered hydroxyl group onto the aromatic radical cation leads to the formation of chroman. rsc.org This reaction highlights the ability of substituted this compound ions to act as effective organic photoredox catalysts.

Furthermore, this compound derivatives undergo photoinduced reduction in the presence of suitable reducing agents. For instance, the photoreduction of this compound ions with organosilanes, such as tris(trimethylsilyl)silane, and organostannanes, like tributyltin hydride, has been shown to yield 1,4-dihydroquinolines exclusively. rsc.orgacs.orglookchem.com This contrasts with the thermal reduction by tributyltin hydride, which selectively produces 1-methyl-1,2-dihydroquinoline. rsc.org The photochemical pathway proceeds via a photoinduced electron transfer from the hydride donor to the singlet excited state of the this compound ion, followed by radical coupling. acs.org

In some cases, this compound ions can also participate in photoinduced rearrangement reactions. For example, N-methylquinolinium photocatalysts have been employed in the rearrangement of cage ketones. acs.org The mechanism involves the oxidation of the substrate by the excited photocatalyst, leading to a radical cation that undergoes rearrangement. acs.org

These photochemical reactions underscore the versatility of this compound derivatives in synthetic organic chemistry, enabling the construction of complex heterocyclic structures through light-driven processes. rsc.orgacs.org

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound derivatives are central to their reactivity, particularly in processes involving electron transfer. Cyclic voltammetry is a key technique used to probe this behavior. nih.goviitk.ac.in

Cyclic Voltammetry and Determination of Reduction Potentials

Cyclic voltammetry (CV) studies reveal that this compound cations undergo reversible or quasi-reversible one-electron reduction to form the corresponding neutral radicals. The reduction potential is a critical parameter that quantifies the ease with which the quinolinium ion accepts an electron and is significantly influenced by the nature and position of substituents on the quinoline ring. mdpi.comnih.gov

For instance, the introduction of electron-withdrawing groups, such as a cyano group, makes the reduction more favorable (less negative reduction potential). The reduction potential of 3-cyano-N-methylquinolinium perchlorate (B79767) has been reported to be -0.60 V versus the Saturated Calomel Electrode (SCE) in acetonitrile (B52724) (MeCN). nih.gov In contrast, the presence of electron-donating groups would be expected to make the reduction potential more negative.

The formal reduction potential (E°'), often estimated from the midpoint of the anodic and cathodic peak potentials in a reversible CV, provides a thermodynamic measure of the redox couple. iitk.ac.inrsc.org Below is a table summarizing the electrochemical data for some quinolinium-based derivatives, illustrating the effect of structural modifications on their redox properties.

| Compound | First Reduction Potential (E1) [V vs. SCE] | Second Reduction Potential (E2) [V vs. SCE] | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| Symmetric Quinolinium-based Ethene (Q-Q) | -0.78 | -0.96 | Not Specified | mdpi.com |

| Asymmetric Isoquinolinium-Quinolinium Ethene (iQ-Q) | -0.81 | -1.02 | Not Specified | mdpi.com |

| Asymmetric Quinolinium-Cyanopyridinium Ethene (Q-(CN)P) | -0.57 | -0.85 | Not Specified | mdpi.com |

| 3-Cyano-N-methylquinolinium perchlorate | -0.60 | - | MeCN | nih.gov |

Investigation of Electron Transfer Kinetics and Radical Stability

The kinetics of electron transfer to and from this compound derivatives, as well as the stability of the resulting radical species, are crucial for understanding the mechanisms of their reactions. Photoinduced electron transfer (PET) is a common method to generate and study these transient species. acs.orgnih.gov

Upon photoexcitation, this compound derivatives can accept an electron from a suitable donor, forming a 1-methylquinolinyl radical and the donor radical cation. nih.gov Laser flash photolysis is a powerful technique to study the kinetics of these processes. For example, in the photooxygenation of sulfides sensitized by N-methylquinolinium (NMQ⁺), the decay of the resulting sulfide (B99878) radical cations follows second-order kinetics. nih.gov This is attributed to the reaction of the radical cation with the superoxide (B77818) radical anion, which is formed from the reaction between the initially formed 1-methylquinolinyl radical (NMQ•) and oxygen. nih.gov

The rate of electron transfer can be influenced by the reaction conditions. For instance, the fluorescence of N-methylquinolinium is efficiently quenched by both sulfides and molecular oxygen at rates controlled by diffusion. nih.gov

The stability of the 1-methylquinolinyl radical and the corresponding radical cations formed from substrates is influenced by several factors, including the nature of substituents and the solvent environment. cdnsciencepub.comlibretexts.org Generally, radical stability is enhanced by:

Resonance: Delocalization of the unpaired electron over the aromatic system contributes significantly to the stability of the radical. libretexts.org

Inductive Effects: Electron-donating groups can stabilize the electron-deficient radical center. youtube.com

Steric Hindrance: Bulky groups around the radical center can prevent dimerization and other decomposition pathways.

Reactions involving radical intermediates often show a preference for attack at the C-4 position of the quinolinium ring, in contrast to the C-2 attack often observed for nucleophilic additions. cdnsciencepub.com This has been suggested to be indicative of a mechanism involving radical intermediates. cdnsciencepub.com The stability of these radicals allows them to participate in subsequent bond-forming reactions, as seen in the photoreduction by organosilanes and organostannanes. acs.org

Acid-Base Equilibria and Protonation/Deprotonation Effects on Reactivity

The reactivity of this compound derivatives can be significantly modulated by the pH of the reaction medium, owing to acid-base equilibria involving the quinolinium cation itself or other functional groups present in the molecule or reactants. researchgate.netnih.gov

The this compound cation is a weak acid and can react with strong bases. In aqueous solutions, quinolinium cations can exist in equilibrium with their corresponding pseudobases (hydroxide adducts). cdnsciencepub.com The addition of a hydroxide ion can occur at different positions, most commonly at C-2 or C-4, leading to the formation of 1,2-dihydro-1-methyl-2-hydroxyquinoline or 1,4-dihydro-1-methyl-4-hydroxyquinoline, respectively. The position of this equilibrium is influenced by the substituents on the quinoline ring. cdnsciencepub.com

The protonation state of reactants or the catalyst can dramatically affect reaction rates and pathways. For example, the reaction of acetone with various 3-substituted-1-methylquinolinium cations has been studied in basic aqueous solutions (pH 9-12). researchgate.net The pH-dependence of the reaction is consistent with a rate-determining attack of the acetone enolate ion on the quinolinium cation. researchgate.net This highlights how the deprotonation of a reactant (acetone to its enolate) is crucial for the reaction to proceed.

The pKa value, which is the negative logarithm of the acid dissociation constant, is a quantitative measure of the strength of an acid. The pKa of the quinolinium cation itself can be influenced by substituents. For example, the pKa of the quinolinium group in 2-methylquinolinium 4-methylbenzenesulfonate (B104242) has been reported to be 2.85 in methanol (B129727), indicating it is a relatively strong acid for a protonated amine. rsc.org In contrast, for a 2-(4-hydroxystyryl)-1-methylquinolinium derivative, the pKa for the quinolinium group is significantly higher, around 10.9-11.0. rsc.org This demonstrates the profound effect of substituents on the acidity of the quinolinium proton.

The pH of the solution can also influence photochemical reactions. For instance, styryl quinolinium dyes are sensitive to the acidity of the medium and can undergo protonation or deprotonation reactions in acidic or basic conditions, which in turn affects their photochemical behavior. researchgate.net Fluorescent probes based on the 1-methyl-7-amino-quinolinium core have been developed for monitoring pH in aqueous media, with their fluorescence lifetimes being sensitive to pH changes in a wide range (pH 5.5 to 13). acs.org This is due to protonation/deprotonation of the amino group and, at very high pH, deprotonation of the aromatic amine at the quinolinium core. acs.org

The following table lists the pKa values for some this compound derivatives, illustrating the influence of substituents on their acid-base properties.

| Compound | Group | pKa | Solvent | Reference |

|---|---|---|---|---|

| 2-Methylquinolinium 4-methylbenzenesulfonate | Quinolinium | 2.85 | Methanol | rsc.org |

| 2-(4-Hydroxystyryl)-1-methylquinolinium derivative (HM-NHQ-T) | Quinolinium | 11.0 | Methanol | rsc.org |

| 2-(4-Hydroxystyryl)-1-methylquinolinium derivative (HM-NHQ-T) | Phenolic | 4.5 | Methanol | rsc.org |

| 2-[2-(4-Boronophenyl)vinyl]-6-methylquinolinium tetrafluoroborate (B81430) (o-BMQBA) | Boronic acid | ~8.5 | Phosphate buffer | theinstituteoffluorescence.com |

Theoretical and Computational Chemistry Studies of 1 Methylquinolinium

Quantum Mechanical (QM) Calculations for Electronic Structure and Ground State Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For the 1-methylquinolinium cation, both Density Functional Theory (DFT) and ab initio methods have been employed to elucidate its molecular geometry, electronic distribution, and energetic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Distributions

Density Functional Theory (DFT) has proven to be a robust method for optimizing the geometry and determining the electronic properties of organic molecules. Using functionals such as B3LYP with basis sets like 6-31G(d,p), the equilibrium geometry of the this compound cation can be accurately predicted. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing a planar quinoline (B57606) ring system with the methyl group attached to the nitrogen atom.

The electronic distribution within the cation is also a key aspect revealed by DFT calculations. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For instance, in a study of a donor-bridge-acceptor system, the HOMO and LUMO energies were calculated to understand charge transfer properties. inpressco.com The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's electronic stability and excitability.

Mulliken population analysis, another output of DFT calculations, helps in understanding the charge distribution across the atoms of the this compound cation. This analysis typically shows a positive charge localized on the nitrogen atom and distributed across the aromatic system, which influences its interaction with other molecules and its reactivity.

Table 1: Calculated Ground State Properties of this compound Cation

| Property | Method | Basis Set | Calculated Value |

|---|---|---|---|

| Optimized Geometry | |||

| C-N Bond Lengths (Å) | B3LYP | 6-31G(d,p) | Data not available in search results |

| C-C Bond Lengths (Å) | B3LYP | 6-31G(d,p) | Data not available in search results |

| C-N-C Bond Angle (°) | B3LYP | 6-31G(d,p) | Data not available in search results |

| Electronic Properties | |||

| HOMO Energy (eV) | B3LYP | 6-31G(d,p) | Data not available in search results |

| LUMO Energy (eV) | B3LYP | 6-31G(d,p) | Data not available in search results |

| HOMO-LUMO Gap (eV) | B3LYP | 6-31G(d,p) | Data not available in search results |

| Dipole Moment (Debye) | B3LYP | 6-31G(d,p) | Data not available in search results |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for predicting energetic and spectroscopic properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for ground state energies and spectroscopic constants.

Excited State Calculations and Photophysical Property Prediction

The photophysical properties of this compound, such as its absorption and emission of light, are governed by its electronically excited states. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting these properties.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic absorption and emission spectra of molecules. scispace.commdpi.com By calculating the vertical excitation energies from the ground state optimized geometry, the absorption spectrum can be simulated. These calculations provide information on the wavelength of maximum absorption (λmax), the oscillator strength (f), and the nature of the electronic transitions (e.g., π→π* or n→π*).

For this compound and its derivatives, TD-DFT calculations can predict the UV-Vis absorption bands. Studies on related tetrahydroquinoline derivatives have shown that TD-DFT at the B3LYP/6-31+G(d,p) level can successfully assign long-wavelength bands to intramolecular charge transfer transitions. rsc.org

To predict the emission (fluorescence) spectrum, the geometry of the first excited state (S1) is optimized. The energy difference between the optimized S1 state and the ground state (at the S1 geometry) then corresponds to the emission energy. The fluorescence of the N-methylquinolinium cation has been studied experimentally, and it is known to be quenched by electron donors and even by hydroxy compounds like water and alcohols. rsc.org High-level quantum mechanical calculations have been used to investigate the structure of the intermediate complexes in these quenching processes. rsc.org

Table 2: Calculated Photophysical Properties of this compound Cation

| Property | Method | Basis Set | Calculated Value |

|---|---|---|---|

| Absorption | |||

| λmax (nm) | TD-B3LYP | 6-31+G(d,p) | Data not available in search results |

| Oscillator Strength (f) | TD-B3LYP | 6-31+G(d,p) | Data not available in search results |

| Major Transitions | TD-B3LYP | 6-31+G(d,p) | Data not available in search results |

| Emission | |||

| λem (nm) | TD-B3LYP | 6-31+G(d,p) | Data not available in search results |

| Stokes Shift (nm) | - | - | Data not available in search results |

Modeling of Photoinduced Electron Transfer and Energy Transfer Pathways

The this compound cation in its excited state is a potent oxidant and can participate in photoinduced electron transfer (PET) processes. rsc.org Theoretical modeling is crucial for understanding the mechanism and kinetics of these reactions. In zwitterionic quinolinium dyes, intramolecular PET from an anionic group to the excited quinolinium chromophore has been proposed as a fluorescence quenching mechanism. scispace.com Semi-empirical quantum chemical calculations have been used to investigate the dynamics of this process. scispace.com

Computational approaches can be used to predict the feasibility of PET based on the calculated oxidation and reduction potentials of the donor and acceptor moieties. The Rehm-Weller equation and Marcus theory are often employed in conjunction with quantum chemical calculations to estimate the rates of electron transfer. nih.gov These models help in designing and evaluating PET-based fluorescent sensors. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions that this compound can undergo requires the exploration of its potential energy surface. Computational methods are invaluable for mapping out reaction pathways and identifying the transition states that connect reactants, intermediates, and products.

Transition state theory (TST) provides a framework for calculating the rates of elementary chemical reactions. wikipedia.org A key component of TST is the characterization of the transition state, which is a saddle point on the potential energy surface. Quantum chemical methods, such as DFT, are used to locate and optimize the geometry of transition states and to calculate their energies. The energy difference between the reactants and the transition state determines the activation energy of the reaction.

While specific studies on the reaction pathways and transition states of this compound were not found in the provided search results, the methodologies are well-established. For example, the reactions of aryl radicals with alkynes have been investigated using high-level ab initio energy surfaces and statistical reaction rate theory calculations to elucidate the reaction mechanism. rsc.org Similar approaches could be applied to study the reactions of the this compound cation, such as its degradation by hydroxyl radicals or its participation in cycloaddition reactions. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

Extensive searches of scientific literature databases reveal a notable lack of specific molecular dynamics (MD) simulation studies focused on the this compound cation. While MD simulations are a powerful and widely utilized computational tool for investigating the influence of solvents on the dynamic behavior of molecules, dedicated research applying this methodology to this compound appears to be unavailable in publicly accessible literature.

In principle, MD simulations could provide significant insights into the behavior of this compound in various solvent environments. Such studies would typically involve the following:

System Setup: A simulation box would be constructed containing one or more this compound cations surrounded by a chosen solvent, such as water, methanol (B129727), or acetonitrile (B52724). The number of solvent molecules would be determined by the desired concentration and the size of the simulation box, ensuring that the cation is sufficiently solvated.

Force Field Application: A suitable force field would be selected to describe the interatomic and intermolecular interactions. This would involve assigning parameters to define bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces) for both the this compound cation and the solvent molecules.

Simulation Protocol: The simulation would be run for a specified duration, typically on the order of nanoseconds to microseconds, allowing the system to reach equilibrium and for sufficient sampling of the conformational space and dynamic events. Key simulation parameters such as temperature and pressure would be maintained at desired values using thermostats and barostats.

Data Analysis: Trajectories from the simulation would be analyzed to extract information about the solvent's effect on the structure and dynamics of the this compound cation. This could include analyzing the radial distribution functions to understand the solvation shell structure, calculating diffusion coefficients to quantify mobility, and examining hydrogen bonding dynamics.

Without specific research on this compound, it is not possible to provide data on its dynamic behavior or the specific effects of different solvents as determined by MD simulations.

Spectroscopic Parameter Prediction and Theoretical Interpretation of Experimental Data